molecular formula C6H7BrOS B3322200 4-Bromo-2-(ethylsulfanyl)furan CAS No. 1426914-61-5

4-Bromo-2-(ethylsulfanyl)furan

Cat. No. B3322200
CAS RN: 1426914-61-5
M. Wt: 207.09 g/mol
InChI Key: MSOHERKGDOEUHF-UHFFFAOYSA-N
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Description

“4-Bromo-2-(ethylsulfanyl)furan” is a chemical compound that likely contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The “4-Bromo” indicates a bromine atom attached to the fourth carbon in the furan ring, and the “2-(ethylsulfanyl)” suggests an ethylsulfanyl (ethyl mercaptan) group attached to the second carbon .


Synthesis Analysis

While specific synthesis methods for “4-Bromo-2-(ethylsulfanyl)furan” are not available, furans can generally be synthesized through various methods such as the Paal-Knorr Synthesis, and reactions catalyzed by gold, silver, rhodium, palladium, and copper salts .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-(ethylsulfanyl)furan” would likely consist of a furan ring with a bromine atom attached to the fourth carbon and an ethylsulfanyl group attached to the second carbon .


Physical And Chemical Properties Analysis

While specific physical and chemical properties for “4-Bromo-2-(ethylsulfanyl)furan” are not available, similar compounds such as “4-Bromo-2-(ethylsulfanyl)-1-nitrobenzene” have properties such as a density of 1.6±0.1 g/cm^3, boiling point of 319.3±32.0 °C at 760 mmHg, and a flash point of 146.9±25.1 °C .

Mechanism of Action

The mechanism of action would depend on the specific reactions that “4-Bromo-2-(ethylsulfanyl)furan” undergoes. For example, in an electrophilic aromatic substitution reaction, an electrophile would attack the aromatic furan ring .

Future Directions

Furans are important building blocks in organic chemistry and are found in various natural sources. They have a wide range of applications, from fuels and plastics to pharmaceuticals . Therefore, the study and synthesis of furan derivatives like “4-Bromo-2-(ethylsulfanyl)furan” could have potential applications in these areas.

properties

IUPAC Name

4-bromo-2-ethylsulfanylfuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrOS/c1-2-9-6-3-5(7)4-8-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOHERKGDOEUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=CO1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(ethylsulfanyl)furan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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